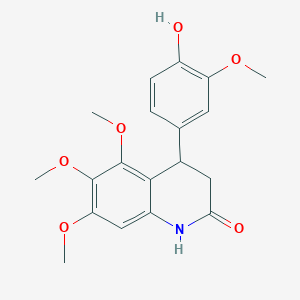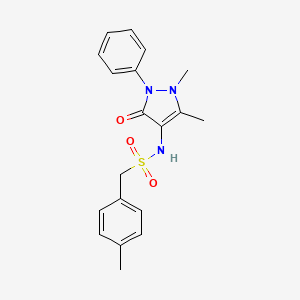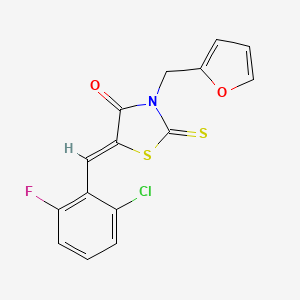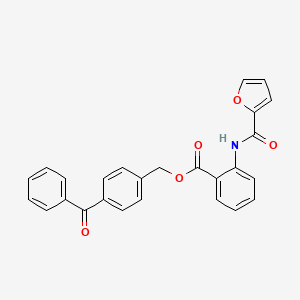![molecular formula C18H23NO4S B4854490 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B4854490.png)
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide, also known as SB-269970, is a selective and potent antagonist of the serotonin 5-HT7 receptor. This compound has been widely studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia. In
Wirkmechanismus
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide is a selective antagonist of the serotonin 5-HT7 receptor, which is primarily located in the central nervous system. By blocking this receptor, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide reduces the activity of serotonergic neurons in the brain, leading to a decrease in serotonin release. This, in turn, leads to a decrease in the activity of dopaminergic neurons, which has been shown to be beneficial in treating various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide are primarily related to its action on the serotonin 5-HT7 receptor. By blocking this receptor, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide reduces the release of serotonin in the brain, leading to a decrease in the activity of dopaminergic neurons. This has been shown to have antidepressant and anxiolytic effects in animal models, as well as potential antipsychotic effects in treating schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide for lab experiments is its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one limitation of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over extended periods of time.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide. One area of interest is in developing more potent and selective antagonists of the serotonin 5-HT7 receptor, which could lead to improved treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide and its potential for use in treating other neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been proposed as a potential treatment for depression and anxiety in humans. Additionally, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide has been studied for its potential use in treating schizophrenia, as it has been shown to reduce the activity of dopaminergic neurons in the brain.
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-12-17(9-10-18(14)23-3)24(20,21)19-11-5-7-15-6-4-8-16(13-15)22-2/h4,6,8-10,12-13,19H,5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKTEDZKMLFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)

![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)
![methyl 2-chloro-5-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4854455.png)

![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)
![7-tert-butyl-2-(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854473.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4854486.png)


